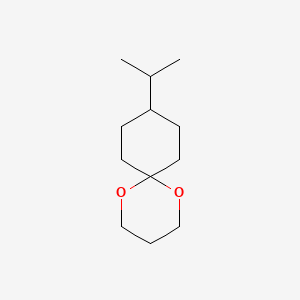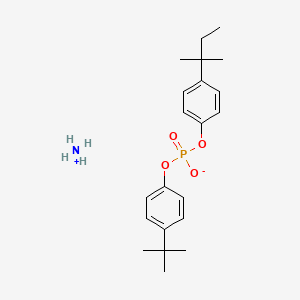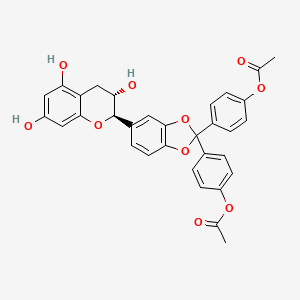
(2R-trans)-2-(2,2-Bis(4-(acetoxy)phenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2R-trans)-2-(2,2-Bis(4-(acetoxy)phenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol” is a complex organic molecule that features multiple aromatic rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “(2R-trans)-2-(2,2-Bis(4-(acetoxy)phenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol” typically involves multi-step organic reactions. The starting materials are often commercially available aromatic compounds, which undergo a series of reactions including Friedel-Crafts acylation, cyclization, and esterification. The reaction conditions may involve the use of strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
The compound “(2R-trans)-2-(2,2-Bis(4-(acetoxy)phenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol” can undergo various chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic rings can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a therapeutic agent. Its multiple functional groups and aromatic rings suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be studied for its pharmacological properties. Researchers may explore its potential as an anti-inflammatory, antioxidant, or anticancer agent, depending on its interactions with biological molecules.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its aromatic structure and functional groups may impart desirable characteristics such as thermal stability, conductivity, or optical properties.
作用機序
The mechanism by which “(2R-trans)-2-(2,2-Bis(4-(acetoxy)phenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol” exerts its effects depends on its interactions with molecular targets. These may include enzymes, receptors, or other proteins. The compound’s multiple functional groups allow it to form various types of interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, which can modulate the activity of its targets.
類似化合物との比較
Similar Compounds
Similar compounds include other polyphenolic compounds and benzopyran derivatives. Examples include:
- (2R-trans)-2-(2,2-Bis(4-hydroxyphenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
- (2R-trans)-2-(2,2-Bis(4-methoxyphenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
Uniqueness
The uniqueness of “(2R-trans)-2-(2,2-Bis(4-(acetoxy)phenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol” lies in its specific combination of functional groups and aromatic rings. This structure may confer unique properties such as enhanced stability, specific reactivity, or particular biological activity, distinguishing it from other similar compounds.
特性
CAS番号 |
89329-11-3 |
|---|---|
分子式 |
C32H26O10 |
分子量 |
570.5 g/mol |
IUPAC名 |
[4-[2-(4-acetyloxyphenyl)-5-[(2R,3S)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-1,3-benzodioxol-2-yl]phenyl] acetate |
InChI |
InChI=1S/C32H26O10/c1-17(33)38-23-8-4-20(5-9-23)32(21-6-10-24(11-7-21)39-18(2)34)41-28-12-3-19(13-30(28)42-32)31-27(37)16-25-26(36)14-22(35)15-29(25)40-31/h3-15,27,31,35-37H,16H2,1-2H3/t27-,31+/m0/s1 |
InChIキー |
LFPLGZNEEHJDAC-JTSJOTPCSA-N |
異性体SMILES |
CC(=O)OC1=CC=C(C=C1)C2(OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](CC5=C(C=C(C=C5O4)O)O)O)C6=CC=C(C=C6)OC(=O)C |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)C2(OC3=C(O2)C=C(C=C3)C4C(CC5=C(C=C(C=C5O4)O)O)O)C6=CC=C(C=C6)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


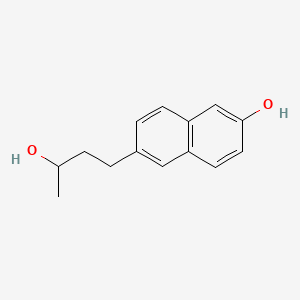
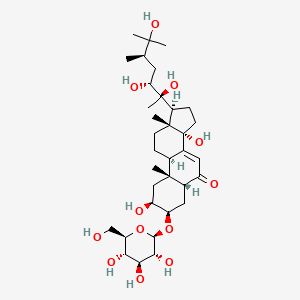
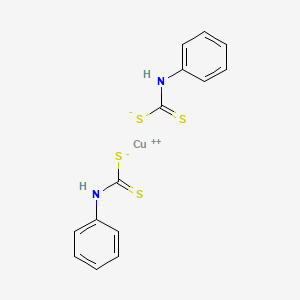
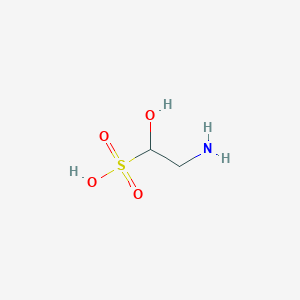


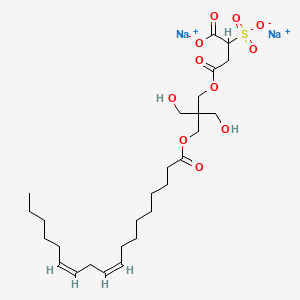
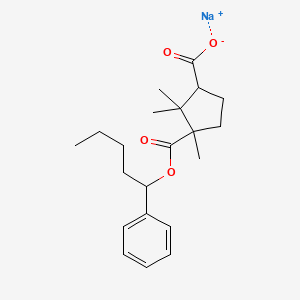
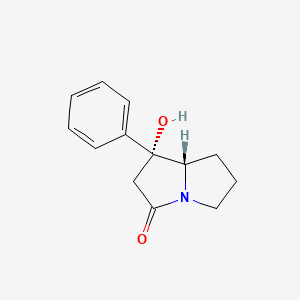
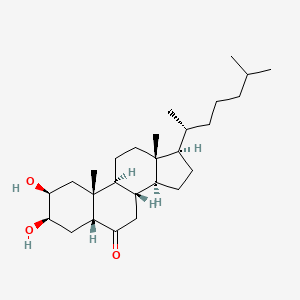
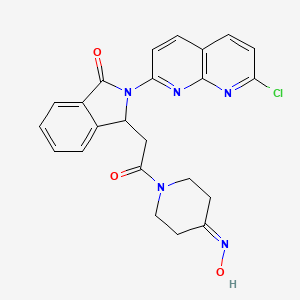
![(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;3-(2-methoxyphenoxy)propane-1,2-diol](/img/structure/B12712881.png)
